3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazinoindole core with a butylsulfanyl group at the 3-position and a methyl group at the 6-position.
Preparation Methods
The synthesis of 3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimalarial, antidepressant, and antileishmanial agent . Additionally, it has been investigated for its potential use as a DNA intercalating agent with antiviral and cytotoxic activity . The compound’s unique structure and biological activity make it a valuable candidate for further research and development in these areas.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For example, as a DNA intercalating agent, it can insert itself between the base pairs of DNA, disrupting the normal function of the DNA molecule and leading to cytotoxic effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives . These compounds share a similar triazinoindole core structure but differ in the substituents attached to the core. The presence of the butylsulfanyl group in this compound may enhance its biological activity and lipophilicity compared to other similar compounds .
Properties
IUPAC Name |
3-butylsulfanyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-3-4-8-19-14-16-13-12(17-18-14)10-7-5-6-9(2)11(10)15-13/h5-7H,3-4,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEHPFDFWLEADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC(=C3N2)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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